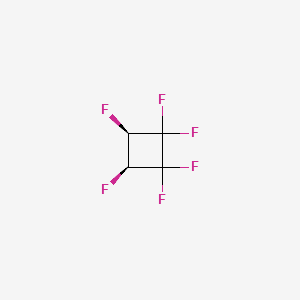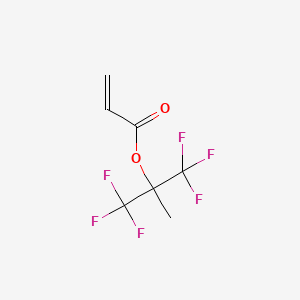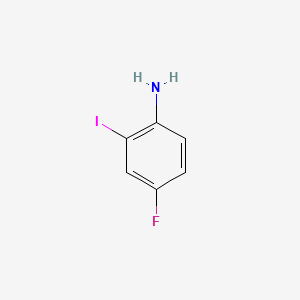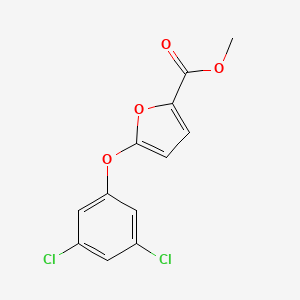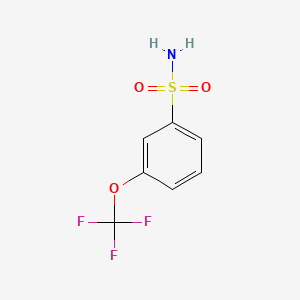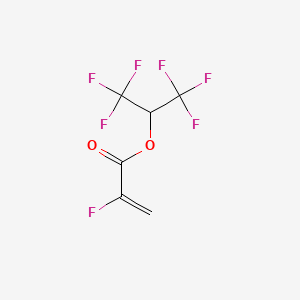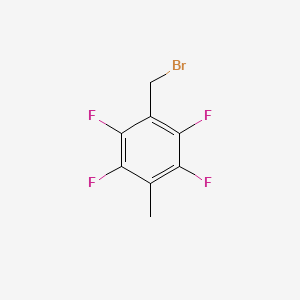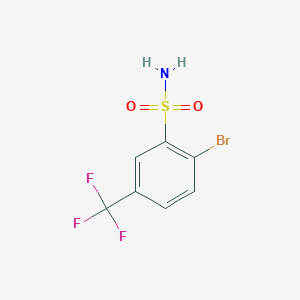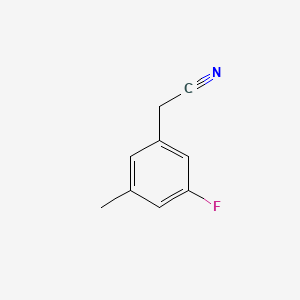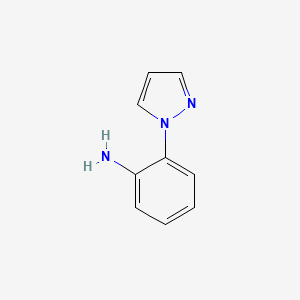
1-吡唑基苯胺
描述
2-(1H-pyrazol-1-yl)aniline is an organic compound that belongs to the group of anilides. It is characterized by its unique molecular structure that combines an aniline group with a pyrazole ring. This compound has garnered attention for its versatile applications in pharmaceuticals and materials science due to its distinct chemical properties and reactivity.
科学研究应用
2-(1H-pyrazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 2-(1H-pyrazol-1-yl)aniline are the respiratory system, eyes, and skin The compound interacts with these organs, causing various physiological responses
Mode of Action
2-(1H-pyrazol-1-yl)aniline interacts with its targets primarily through electrophilic attack . The compound contains two nitrogen atoms, which reduce the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents
Biochemical Pathways
It’s known that the compound’s presence can lead to the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that 2-(1H-pyrazol-1-yl)aniline may influence the balance of different chemical species within the cell, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that the compound is highly soluble in water and other polar solvents , which suggests that it may be readily absorbed and distributed within the body. The compound’s metabolism and excretion are likely influenced by various factors, including the organism’s physiological state and the presence of other compounds.
Result of Action
It’s known that the compound can cause irritation to the respiratory system, eyes, and skin . This suggests that 2-(1H-pyrazol-1-yl)aniline may induce inflammatory responses in these tissues, potentially leading to various physiological effects.
Action Environment
The action, efficacy, and stability of 2-(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents suggests that its action may be influenced by the hydration state of the organism . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)aniline typically involves the reaction of aniline with pyrazole under specific conditions. One common method is the condensation of aniline with pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1H-pyrazol-1-yl)aniline may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency .
化学反应分析
Types of Reactions
2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of 2-(1H-pyrazol-1-yl)aniline .
相似化合物的比较
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring structure but have a quinoline moiety instead of an aniline group.
Indole Derivatives: These compounds contain an indole ring, which is structurally similar to the pyrazole ring in 2-(1H-pyrazol-1-yl)aniline.
Uniqueness
2-(1H-pyrazol-1-yl)aniline is unique due to its combination of an aniline group with a pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and materials.
属性
IUPAC Name |
2-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKQBXRFZCXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381512 | |
| Record name | 2-(1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54705-91-8 | |
| Record name | 2-(1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




